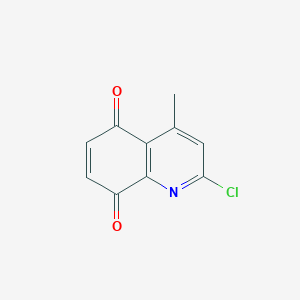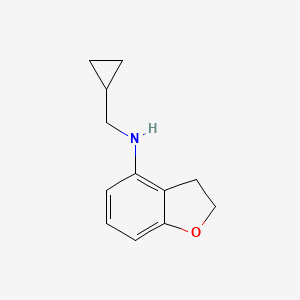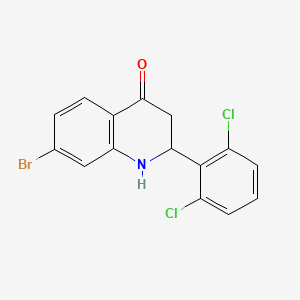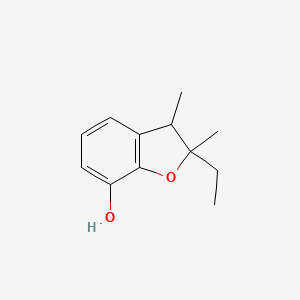![molecular formula C15H22N4O5 B12894329 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a pentyl group and a sugar moiety. The presence of multiple hydroxyl groups and a purine ring makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other amino acids.
Attachment of the Pentyl Group: The pentyl group is introduced via alkylation reactions, often using pentyl halides under basic conditions.
Glycosylation: The sugar moiety is attached to the purine base through glycosylation reactions, typically using protected sugar derivatives and Lewis acids as catalysts.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms enhances the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The purine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, aryl halides, nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced purine bases, and substituted analogs with varying alkyl or aryl groups.
Aplicaciones Científicas De Investigación
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in nucleotide metabolism and signaling pathways.
Pathways Involved: It modulates pathways related to DNA and RNA synthesis, leading to effects on cell proliferation and apoptosis.
Comparación Con Compuestos Similares
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one: can be compared with other similar compounds, such as:
Inosine: Similar structure but lacks the pentyl group, leading to different biochemical properties.
Adenosine: Contains an amino group instead of the pentyl group, resulting in distinct biological activities.
Guanosine: Features a different purine base with an additional amino group, affecting its interaction with enzymes and receptors.
These comparisons highlight the uniqueness of This compound in terms of its structure and functional properties.
Propiedades
Fórmula molecular |
C15H22N4O5 |
|---|---|
Peso molecular |
338.36 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one |
InChI |
InChI=1S/C15H22N4O5/c1-2-3-4-5-9-17-13-10(14(23)18-9)16-7-19(13)15-12(22)11(21)8(6-20)24-15/h7-8,11-12,15,20-22H,2-6H2,1H3,(H,17,18,23)/t8-,11-,12-,15-/m1/s1 |
Clave InChI |
NWFYLGNDOHYMGK-PMXXHBEXSA-N |
SMILES isomérico |
CCCCCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CCCCCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)

![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)

![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)


![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)


